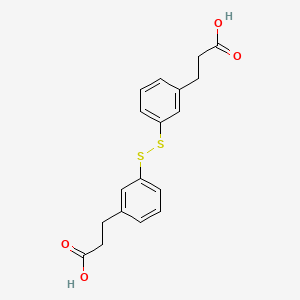
3,3'-(Disulfanediylbis(3,1-phenylene))dipropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid is an organic compound characterized by the presence of disulfide and carboxylic acid functional groups. This compound is notable for its unique structure, which includes two aromatic rings connected by a disulfide bridge and propanoic acid groups. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 3,3’-dithiodipropionic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, while amidation reactions use amines with coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing compounds.
Substitution: Esters or amides, depending on the reactants used.
Aplicaciones Científicas De Investigación
3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In the study of protein-protein interactions and the development of disulfide-linked bioconjugates.
Medicine: As a potential therapeutic agent due to its ability to modulate redox states and interact with biological targets.
Industry: In the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of disulfide bonds. This property allows it to modulate the redox state of biological systems and interact with thiol-containing proteins and enzymes. The compound’s carboxylic acid groups also enable it to form stable complexes with metal ions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dithiodipropionic acid: Similar structure but lacks the aromatic rings.
3,3’-Disulfanediylbis(propan-1-ol): Contains hydroxyl groups instead of carboxylic acid groups.
Bis(3-mercaptopropionic acid): Contains thiol groups instead of a disulfide bond.
Uniqueness
3,3’-(Disulfanediylbis(3,1-phenylene))dipropanoic acid is unique due to its combination of aromatic rings, disulfide bond, and carboxylic acid groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H18O4S2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
3-[3-[[3-(2-carboxyethyl)phenyl]disulfanyl]phenyl]propanoic acid |
InChI |
InChI=1S/C18H18O4S2/c19-17(20)9-7-13-3-1-5-15(11-13)23-24-16-6-2-4-14(12-16)8-10-18(21)22/h1-6,11-12H,7-10H2,(H,19,20)(H,21,22) |
Clave InChI |
GJZRIQBCESIJAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



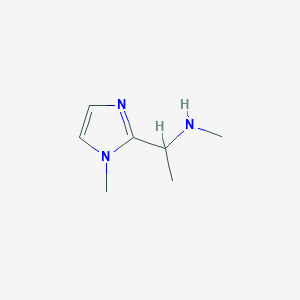

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
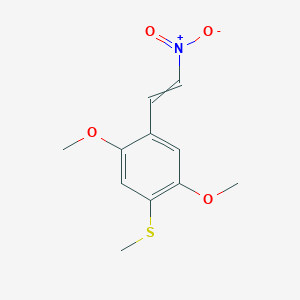
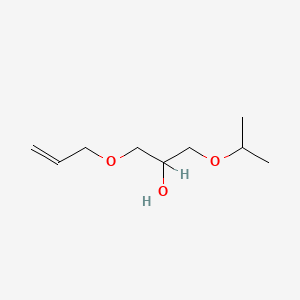
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
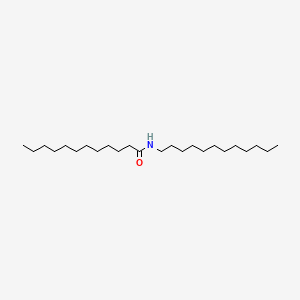
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
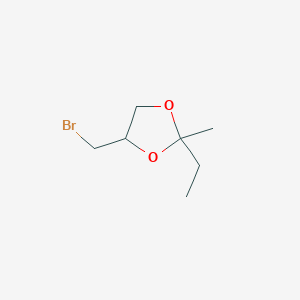

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
